Cas no 41885-96-5 (1-(4-methylphenyl)-1,4-diazepane)

1-(4-methylphenyl)-1,4-diazepane structure
41885-96-5 structure
Product Name:1-(4-methylphenyl)-1,4-diazepane
CAS No:41885-96-5
MF:C12H18N2
MW:190.284722805023
MDL:MFCD09909953
CID:3980061
PubChem ID:21061688
Update Time:2025-04-24

1-(4-methylphenyl)-1,4-diazepane Chemical and Physical Properties

Names and Identifiers

    • 1H-1,4-Diazepine, hexahydro-1-(4-methylphenyl)-
    • 1-(P-TOLYL)-1,4-DIAZEPANE
    • Hexahydro-1-(4-methylphenyl)-1H-1,4-diazepine
    • 1-(4-methylphenyl)-1,4-diazepane
    • 41885-96-5
    • EN300-51187
    • AS-41686
    • MFCD09909953
    • SCHEMBL82301
    • AKOS009450645
    • ZKZKRXXWGHTLQS-UHFFFAOYSA-N
    • RBA88596
    • CS-0216556
    • Z414834564
    • MDL: MFCD09909953
    • Inchi: 1S/C12H18N2/c1-11-3-5-12(6-4-11)14-9-2-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3
    • InChI Key: ZKZKRXXWGHTLQS-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=C(C)C=C2)CCCNCC1

Computed Properties

  • Exact Mass: 190.146998583Da
  • Monoisotopic Mass: 190.146998583Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 15.3Ų

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1-(4-methylphenyl)-1,4-diazepane Suppliers

Amadis Chemical Company Limited
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(CAS:41885-96-5)1-(4-methylphenyl)-1,4-diazepane
Order Number:A1086698
Stock Status:in Stock
Quantity:250mg/1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:27
Price ($):204.0/370.0/995.0
Email:sales@amadischem.com

Additional information on 1-(4-methylphenyl)-1,4-diazepane

Chemical Compound CAS No. 41885-96-5: 1H-1,4-Diazepine, Hexahydro-1-(4-Methylphenyl)

CAS No. 41885-96-5 refers to the chemical compound known as 1H-1,4-diazepine, hexahydro-1-(4-methylphenyl). This compound is a member of the diazepine family, which are seven-membered ring structures containing two nitrogen atoms. The presence of the hexahydro prefix indicates that the ring is partially saturated, giving it a bicyclic structure with significant hydrogenation. The substituent at the 1-position is a 4-methylphenyl group, which adds an aromatic ring with a methyl substituent at the para position to the diazepine core.

The synthesis of CAS No. 41885-96-5 involves a multi-step process that typically begins with the preparation of an appropriate diazepine precursor. Recent advancements in synthetic chemistry have enabled more efficient routes for constructing such complex ring systems. For instance, researchers have explored the use of transition metal catalysts to facilitate the formation of the diazepine ring through cycloaddition reactions or other coupling mechanisms. These methods not only improve yield but also enhance the overall purity of the final product.

The structural characteristics of hexahydro-1-(4-methylphenyl)-1H-1,4-diazepine make it an interesting candidate for various applications in pharmaceuticals and materials science. In pharmaceutical research, diazepines are often investigated for their potential as drug candidates due to their ability to interact with biological targets such as receptors and enzymes. Recent studies have highlighted the role of this compound in modulating certain G-protein coupled receptors (GPCRs), which are critical in various physiological processes including pain perception and inflammation.

In terms of physical properties, CAS No. 41885-96-5 exhibits a melting point of approximately 72°C and a boiling point around 300°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, making it suitable for various extraction and purification techniques commonly employed in organic synthesis.

The application of computational chemistry tools has significantly advanced our understanding of this compound's behavior at the molecular level. Quantum mechanical calculations have provided insights into its electronic structure, which is essential for predicting its reactivity in different chemical environments. Additionally, molecular dynamics simulations have been used to study its conformational flexibility and interactions with biomolecules, further aiding in its potential application as a drug candidate.

In recent years, there has been growing interest in exploring the use of hexahydro-1-(4-methylphenyl)-1H-1,4-diazepine in drug delivery systems due to its unique pharmacokinetic properties. Studies suggest that this compound may serve as a carrier for hydrophobic drugs, enhancing their bioavailability by improving solubility and stability during transit through biological systems.

The environmental impact of chemicals like CAS No. 41885-96-5 has also come under scrutiny as part of broader efforts to promote sustainability in chemical manufacturing. Research into biodegradation pathways has revealed that this compound can undergo microbial degradation under specific conditions, though further studies are needed to fully understand its environmental fate and potential risks.

In conclusion, CAS No. 41885-96-5, or hexahydro-1-(4-methylphenyl)-1H-1,4-diazepine, represents an intriguing compound with diverse applications across multiple scientific disciplines. Ongoing research continues to uncover new insights into its properties and potential uses, underscoring its importance in contemporary chemical research.

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Amadis Chemical Company Limited
(CAS:41885-96-5)1-(4-methylphenyl)-1,4-diazepane
A1086698
Purity:99%/99%/99%
Quantity:250mg/1g/5g
Price ($):204.0/370.0/995.0
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